molecular formula C17H22N2OS B11350636 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11350636
M. Wt: 302.4 g/mol
InChI Key: TYVVZGYKDQWAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a tert-butyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Alkylation: The thiazole ring is then alkylated with an appropriate alkyl halide to introduce the 2-methyl group.

    Amide Bond Formation: The final step involves the coupling of the thiazole derivative with 4-tert-butylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Compounds with similar structures have shown activity against various targets, including enzymes and receptors, making this compound a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and functional groups make it suitable for incorporation into various industrial applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring could engage in π-π interactions or hydrogen bonding, while the benzamide moiety could form hydrogen bonds or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide: Unique due to the combination of tert-butyl and thiazole substituents.

    N-(2-thiazolyl)benzamide: Lacks the tert-butyl group, potentially altering its chemical and biological properties.

    4-tert-butyl-N-(2-thiazolyl)benzamide: Similar but without the 2-methyl group on the thiazole ring.

Uniqueness

The presence of both the tert-butyl group and the 2-methylthiazole ring in This compound provides a unique combination of steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C17H22N2OS/c1-12-19-15(11-21-12)9-10-18-16(20)13-5-7-14(8-6-13)17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,20)

InChI Key

TYVVZGYKDQWAHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.